molecular formula C14H11Cl3N2O2 B5690501 N-(3-chloro-4-methoxyphenyl)-N'-(3,4-dichlorophenyl)urea

N-(3-chloro-4-methoxyphenyl)-N'-(3,4-dichlorophenyl)urea

Cat. No. B5690501
M. Wt: 345.6 g/mol
InChI Key: VHTNEOACRIUSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-N'-(3,4-dichlorophenyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture and horticulture. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness in controlling weeds. Diuron is a non-selective herbicide, which means that it can kill both broadleaf and grassy weeds.

Mechanism of Action

Diuron works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in the chloroplasts, which prevents the production of ATP and NADPH. This leads to a buildup of reactive oxygen species, which ultimately results in cell death. Diuron is effective against both annual and perennial weeds.
Biochemical and physiological effects:
Diuron has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of photosystem II, which is essential for photosynthesis. This leads to a decrease in chlorophyll content and a reduction in the production of carbohydrates. Diuron also affects the activity of enzymes involved in the synthesis of amino acids, which can lead to a decrease in protein synthesis.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide in laboratory experiments due to its effectiveness in controlling weeds. It is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. Diuron can be toxic to some plant species, and its effects on non-target organisms are not well understood. Additionally, the use of Diuron may lead to the development of herbicide-resistant weeds.

Future Directions

There are several areas of future research on Diuron. One area of focus is on its impact on non-target organisms, such as insects and birds. Another area of research is on the development of herbicide-resistant weeds and the potential for the evolution of new herbicide-resistant traits. Additionally, there is a need for research on the long-term effects of Diuron on soil health and microbial communities. Finally, there is a need for the development of new herbicides that are less toxic to the environment and non-target organisms.

Synthesis Methods

Diuron is synthesized by reacting 3,4-dichloroaniline with 3-chloro-4-methoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then treated with phosgene to form Diuron. The synthesis of Diuron is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties. It is used to control weeds in a variety of crops, including cotton, soybeans, corn, and sugarcane. Diuron is also used in non-crop areas such as golf courses, parks, and roadsides. The scientific research on Diuron has focused on its efficacy in controlling weeds, its impact on the environment, and its potential health effects.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-(3,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O2/c1-21-13-5-3-9(7-12(13)17)19-14(20)18-8-2-4-10(15)11(16)6-8/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTNEOACRIUSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methoxyphenyl)-3-(3,4-dichlorophenyl)urea

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